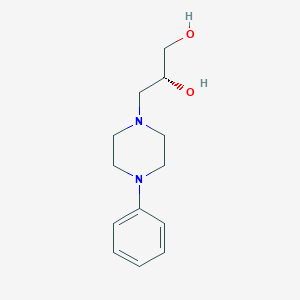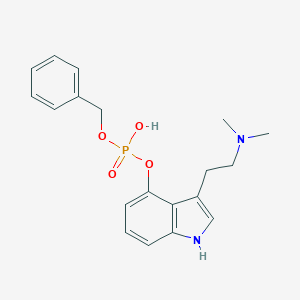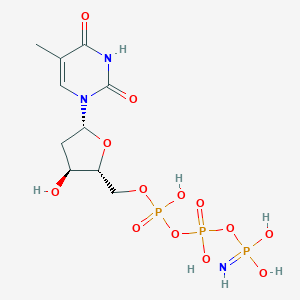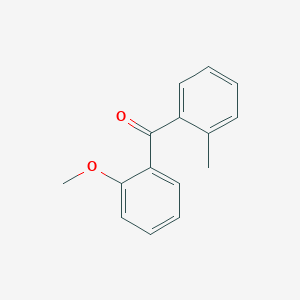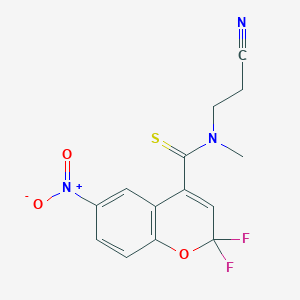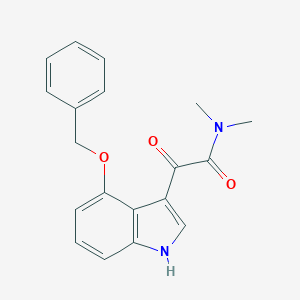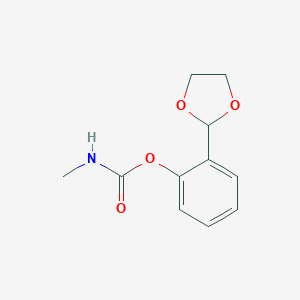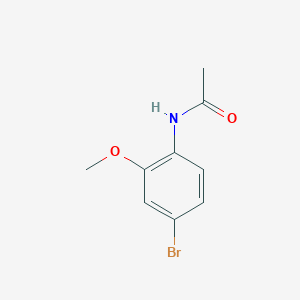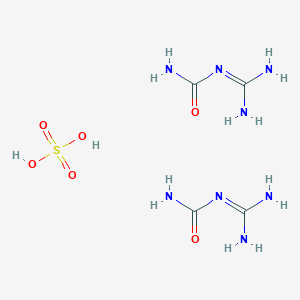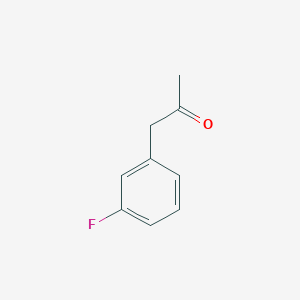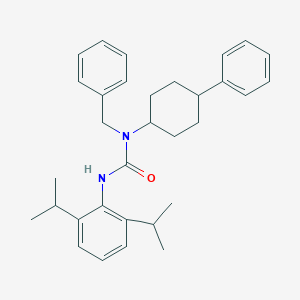
trans-N-(2,6-Diisopropylphenyl)-N'-benzyl-N'-(4-phenylcyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-N-(2,6-Diisopropylphenyl)-N'-benzyl-N'-(4-phenylcyclohexyl)urea, also known as DIPhenylcyclohexylurea (DPCU), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPCU is a urea derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of DPCU is not fully understood, but it has been suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and its inhibition can reduce inflammation and pain. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, and its activation can improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
DPCU has been found to exhibit unique biochemical and physiological effects. In a study conducted by Wang et al. (2017), DPCU was found to reduce the production of inflammatory cytokines and increase the expression of PPARγ in macrophages. DPCU has also been found to reduce the levels of amyloid-beta and tau proteins in the brain, which are implicated in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DPCU has several advantages for lab experiments, including its high purity and stability. However, DPCU also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on DPCU. In the field of medicinal chemistry, DPCU could be further optimized to improve its pharmacokinetic and pharmacodynamic properties. In the field of neuroscience, DPCU could be studied further for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. In the field of immunology, DPCU could be studied further for its potential as an anti-inflammatory and immunomodulatory agent. Overall, DPCU has significant potential for scientific research and could lead to the development of new therapeutic agents for various diseases.
Conclusion:
In conclusion, DPCU is a urea derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. DPCU has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and immunology. Further research on DPCU could lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
DPCU has been synthesized through a specific method that involves the reaction of 2,6-diisopropylaniline, benzyl isocyanate, and 4-phenylcyclohexyl isocyanate in the presence of a catalyst. The reaction yields DPCU as a white solid, which can be purified through recrystallization. The synthesis of DPCU has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
DPCU has been found to exhibit potential applications in various fields of scientific research. In the field of medicinal chemistry, DPCU has been studied for its potential as an anti-inflammatory and analgesic agent. In a study conducted by Zhang et al. (2016), DPCU was found to exhibit significant anti-inflammatory and analgesic effects in animal models. DPCU has also been studied for its potential as a therapeutic agent for Alzheimer's disease. In a study conducted by Li et al. (2018), DPCU was found to improve cognitive function and reduce amyloid-beta deposition in a mouse model of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
145410-26-0 |
|---|---|
Produktname |
trans-N-(2,6-Diisopropylphenyl)-N'-benzyl-N'-(4-phenylcyclohexyl)urea |
Molekularformel |
C32H40N2O |
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
1-benzyl-3-[2,6-di(propan-2-yl)phenyl]-1-(4-phenylcyclohexyl)urea |
InChI |
InChI=1S/C32H40N2O/c1-23(2)29-16-11-17-30(24(3)4)31(29)33-32(35)34(22-25-12-7-5-8-13-25)28-20-18-27(19-21-28)26-14-9-6-10-15-26/h5-17,23-24,27-28H,18-22H2,1-4H3,(H,33,35) |
InChI-Schlüssel |
MMABCDHYXCTBBS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(CC2=CC=CC=C2)C3CCC(CC3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(CC2=CC=CC=C2)C3CCC(CC3)C4=CC=CC=C4 |
Synonyme |
1-benzyl-3-(2,6-dipropan-2-ylphenyl)-1-(4-phenylcyclohexyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




